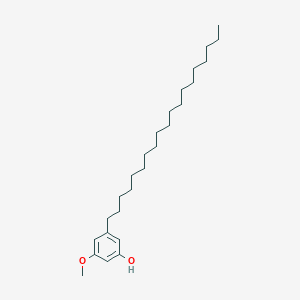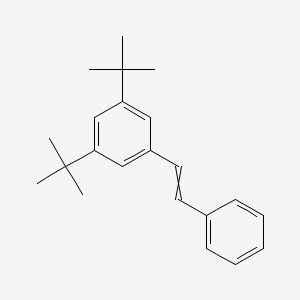
1H-1,4,7-Triazonine-1-ethanamine, octahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,4,7-Triazonine-1-ethanamine, octahydro-, also known as 1,4,7-Triazacyclononane, is a chemical compound with the molecular formula C6H15N3. It is a cyclic triamine with three nitrogen atoms incorporated into a nine-membered ring. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-1,4,7-Triazonine-1-ethanamine, octahydro- can be synthesized through several methods. One common approach involves the cyclization of triethylenetetramine under acidic conditions. The reaction typically requires heating and the presence of a strong acid catalyst to facilitate the formation of the nine-membered ring .
Industrial Production Methods: Industrial production of this compound often involves the same cyclization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1,4,7-Triazonine-1-ethanamine, octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed:
Oxidation: N-oxides of 1H-1,4,7-Triazonine-1-ethanamine, octahydro-.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
1H-1,4,7-Triazonine-1-ethanamine, octahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Industry: It is utilized in compleximetric titrations due to its high cation-binding selectivity.
Mécanisme D'action
The mechanism by which 1H-1,4,7-Triazonine-1-ethanamine, octahydro- exerts its effects involves its ability to bind to metal ions and form stable complexes. This binding can influence various biochemical pathways and molecular targets, such as NMDA receptors in the case of its neuroprotective properties. The compound’s structure allows it to interact with specific sites on these receptors, modulating their activity and providing therapeutic benefits.
Comparaison Avec Des Composés Similaires
Triethylenetetramine: A linear tetraamine with similar metal-binding properties.
1,4,7-Triazacyclononane: A closely related compound with a similar structure but different functional groups.
Uniqueness: 1H-1,4,7-Triazonine-1-ethanamine, octahydro- is unique due to its cyclic structure, which provides enhanced stability and selectivity in metal complexation compared to linear analogs. This makes it particularly valuable in applications requiring high specificity and stability .
Propriétés
Numéro CAS |
127723-03-9 |
|---|---|
Formule moléculaire |
C8H20N4 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
2-(1,4,7-triazonan-1-yl)ethanamine |
InChI |
InChI=1S/C8H20N4/c9-1-6-12-7-4-10-2-3-11-5-8-12/h10-11H,1-9H2 |
Clé InChI |
MUGKPJBGLHSCED-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(CCN1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


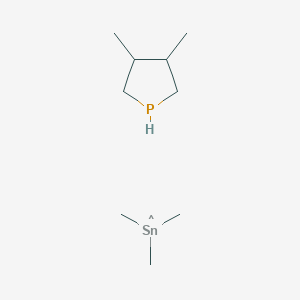
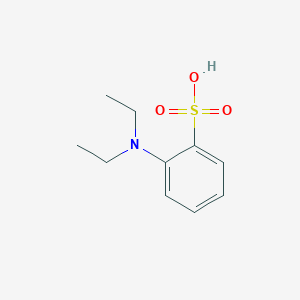

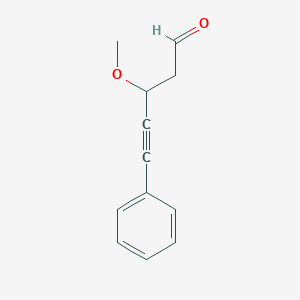

![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
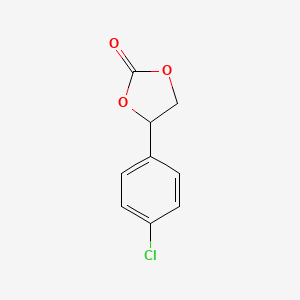
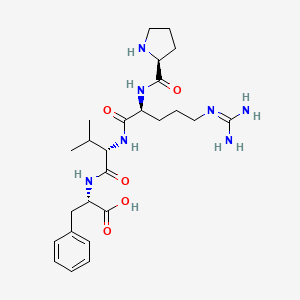
![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
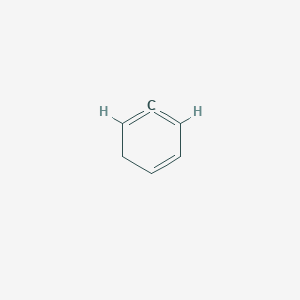
![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
